![molecular formula C10H14N4 B13076300 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a dimethylaminoethyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine-2-carbonitrile derivatives with oxidized substituents.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine-2-carbonitrile derivatives.
Applications De Recherche Scientifique
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and functional materials.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding or other interactions with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbonitrile group.
5-Amino-2-(dimethylamino)pyridine: Another similar compound with an amino group instead of the carbonitrile group.
Uniqueness
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is unique due to the presence of both the dimethylaminoethyl group and the carbonitrile group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
5-[2-(dimethylamino)ethylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-5-12-10-4-3-9(7-11)13-8-10/h3-4,8,12H,5-6H2,1-2H3 |
Clé InChI |
JPZBKBUJWZSGNA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CN=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


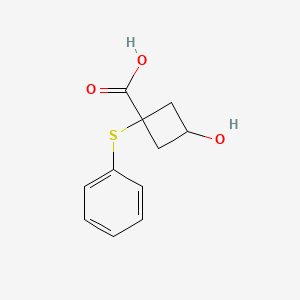
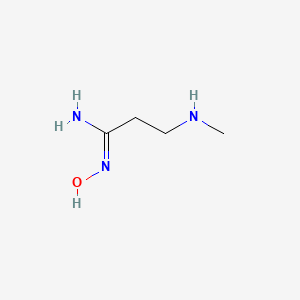
![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
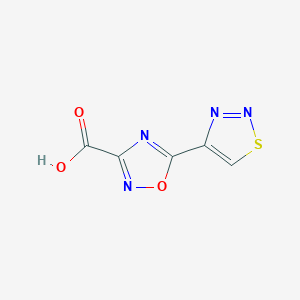
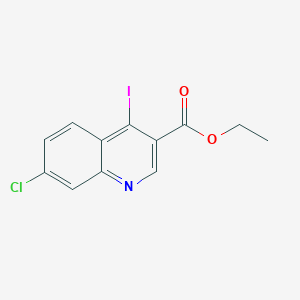
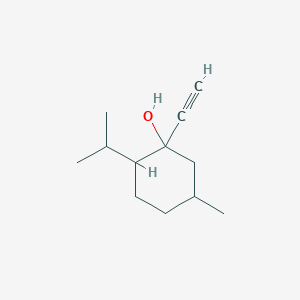
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
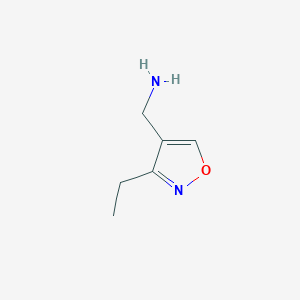
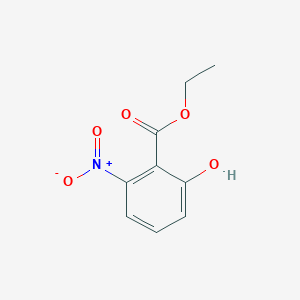
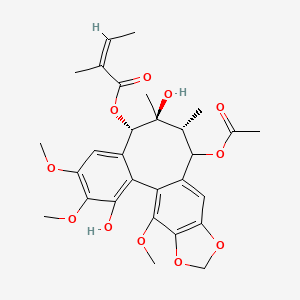
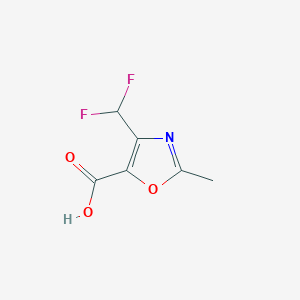
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
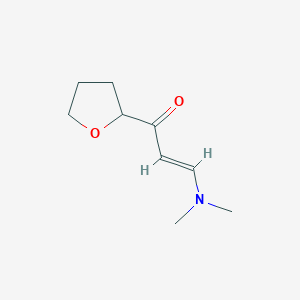
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
